rac-[(1R,3S)-3-aminocyclohexyl]methyl acetate hydrochloride, cis
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Overview
Description
rac-[(1R,3S)-3-aminocyclohexyl]methyl acetate hydrochloride, cis is a chemical compound with a specific stereochemistry It is a racemic mixture, meaning it contains equal amounts of two enantiomers
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-[(1R,3S)-3-aminocyclohexyl]methyl acetate hydrochloride, cis typically involves the following steps:
Formation of the Aminocyclohexane Core: This can be achieved through the hydrogenation of cyclohexanone oxime to produce aminocyclohexane.
Acetylation: The aminocyclohexane is then acetylated using acetic anhydride to form the acetate ester.
Hydrochloride Formation: Finally, the acetate ester is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but on a larger scale. Techniques such as continuous flow synthesis and the use of industrial reactors can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
rac-[(1R,3S)-3-aminocyclohexyl]methyl acetate hydrochloride, cis can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into different amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or acids, while reduction can produce amines or alcohols.
Scientific Research Applications
rac-[(1R,3S)-3-aminocyclohexyl]methyl acetate hydrochloride, cis has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of rac-[(1R,3S)-3-aminocyclohexyl]methyl acetate hydrochloride, cis involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- [(1R,3S)-3-aminocyclohexyl]methyl acetate
- [(1R,3S)-3-aminocyclohexyl]methyl acetate hydrochloride, trans
- [(1R,3S)-3-aminocyclohexyl]methyl propionate
Uniqueness
rac-[(1R,3S)-3-aminocyclohexyl]methyl acetate hydrochloride, cis is unique due to its specific stereochemistry and the presence of both enantiomers in equal amounts. This racemic mixture can exhibit different biological and chemical properties compared to its individual enantiomers or other similar compounds.
Properties
CAS No. |
1807885-13-7 |
---|---|
Molecular Formula |
C9H18ClNO2 |
Molecular Weight |
207.7 |
Purity |
95 |
Origin of Product |
United States |
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